molecular formula C10H8BrIN2O2 B13050710 Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate

Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate

Cat. No.: B13050710
M. Wt: 394.99 g/mol
InChI Key: VJHZVDRIKOHPGS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate is an organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of bromine and iodine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 5-position. This is followed by esterification to introduce the methyl ester group at the 7-carboxylate position . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and iodine atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate involves its interaction with various molecular targets. The presence of bromine and iodine atoms can influence its binding affinity to specific enzymes or receptors, potentially altering biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate can be compared with other indazole derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8BrIN2O2

Molecular Weight

394.99 g/mol

IUPAC Name

methyl 5-bromo-3-iodo-1-methylindazole-7-carboxylate

InChI

InChI=1S/C10H8BrIN2O2/c1-14-8-6(9(12)13-14)3-5(11)4-7(8)10(15)16-2/h3-4H,1-2H3

InChI Key

VJHZVDRIKOHPGS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2C(=O)OC)Br)C(=N1)I

Origin of Product

United States

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